molecular formula C12H17BClNO2 B1519823 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 850567-56-5

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B1519823
CAS No.: 850567-56-5
M. Wt: 253.53 g/mol
InChI Key: KHGJUVPQSMKNFA-UHFFFAOYSA-N
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Description

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 850567-56-5) is a valuable aromatic aniline derivative equipped with a reactive pinacol boronic ester group. This compound is characterized by the molecular formula C12H17BClNO2 and a molecular weight of 253.53 g/mol . It is supplied as an off-white to light yellow solid and requires specific cold-chain transportation and storage conditions, recommending storage in a dark place under an inert atmosphere at 2-8°C to maintain stability . As an aryl boronic ester, its primary research value lies in its application as a key synthetic intermediate, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. These reactions are fundamental for constructing complex biaryl structures prevalent in pharmaceutical agents, organic materials, and agrochemicals. The presence of both the electrophilic chloro substituent and the nucleophilic boronic ester group on the same aromatic ring, along with the electron-donating aniline group, makes this compound a versatile and multifunctional scaffold for constructing diverse chemical libraries and target molecules. Handle with care; this compound may cause skin and eye irritation (H315-H319) and specific respiratory irritation (H335) . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BClNO2/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7H,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGJUVPQSMKNFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656967
Record name 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Molecular Weight

253.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850567-56-5
Record name 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
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Record name 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-al)aniline
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Preparation Methods

General Synthetic Strategy

The compound is typically synthesized starting from a suitably substituted aniline or halogenated aromatic precursor, followed by installation of the boronate ester group through borylation reactions. Key steps include:

  • Aromatic substitution or halogenation to introduce the chloro substituent at the 2-position of aniline.
  • Borylation of the aromatic ring at the 5-position using pinacol boronate reagents or diboron reagents under catalysis.
  • Purification by chromatographic techniques to isolate the pure boronic ester.

Detailed Preparation Procedure

A representative preparation method reported involves the following:

Step Reagents and Conditions Description
1 Starting material: 3-amino-4-chlorophenylboronic acid pinacol ester The precursor containing the chloro substituent and the boronate ester is used as the key intermediate.
2 Catalyst: Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex (Pd(dppf)Cl2·CH2Cl2) This palladium catalyst facilitates cross-coupling and borylation reactions.
3 Base: Sodium carbonate (Na2CO3), aqueous 1 M solution Acts as a base to deprotonate and activate the boronate species.
4 Solvent: 1,2-Dimethoxyethane (DME) and water mixture Provides a suitable biphasic medium for the reaction.
5 Reaction conditions: Microwave irradiation at 130-150°C for 20-30 minutes Microwave heating accelerates the reaction rate and improves yields.
6 Work-up: Extraction with ethyl acetate, washing with saturated NaHCO3, drying over Na2SO4 Standard organic work-up to isolate the crude product.
7 Purification: Preparative thin-layer chromatography (TLC) using 30% ethyl acetate in dichloromethane Ensures isolation of pure 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline as off-white solid.

Yield: Approximately 44% under these conditions.

Reaction Scheme Summary

$$
\text{3-amino-4-chlorophenylboronic acid pinacol ester}
\quad \xrightarrow[\text{Na}2\text{CO}3, \text{DME/H}2\text{O}]{\text{Pd(dppf)Cl}2\cdot\text{CH}2\text{Cl}2, \text{Microwave}, 130-150^\circ C}
\quad \text{this compound}
$$

Key Experimental Details and Notes

  • Microwave Irradiation: The use of microwave heating significantly reduces reaction time from hours to minutes, enhancing throughput.
  • Catalyst Loading: Initial catalyst amount is 0.029 mmol for 0.434 mmol substrate; additional catalyst (0.005 g) may be added mid-reaction to push completion.
  • Purification: Preparative TLC with 30% ethyl acetate in dichloromethane is effective for isolating the product.
  • Solubility: The compound is moderately soluble in organic solvents, facilitating purification steps.
  • Safety: The compound carries hazard warnings (H315, H319, H335) indicating skin and eye irritation and respiratory effects; appropriate precautions (P261, P305+P351+P338) should be taken.

Data Table: Typical Reaction Conditions and Yield

Parameter Details
Catalyst Pd(dppf)Cl2·CH2Cl2 (24 mg, 0.029 mmol)
Base Sodium carbonate (1 M aqueous, 0.99 mL, 0.99 mmol)
Solvent 1,2-Dimethoxyethane (2.5 mL) + water
Temperature 130 - 150 °C (microwave)
Time 20 min + 10 min (additional catalyst)
Yield 44% isolated yield
Purification Preparative TLC (30% ethyl acetate in CH2Cl2)
Product Off-white solid

Additional Considerations

  • Batch-specific molecular weight: For solution preparations, always use the batch-specific molecular weight from the vial label or MSDS for accurate molarity calculations.
  • Formulation: For in vivo or further synthetic applications, stock solutions can be prepared in DMSO and diluted with co-solvents such as PEG300, Tween 80, or corn oil following validated protocols ensuring clear solutions before proceeding.
  • Catalyst choice: Pd(dppf)Cl2 is preferred for its high activity and stability in borylation reactions.
  • Alternative methods: While this method is well-documented, other palladium catalysts or reaction conditions (e.g., different bases, solvents) may be explored to optimize yield or scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: can undergo various types of chemical reactions, including:

  • Oxidation: : The aniline group can be oxidized to form nitroso compounds or nitro compounds.

  • Reduction: : The chloro group can be reduced to form an amine.

  • Substitution: : The boronic ester group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

  • Reduction: : Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.

  • Substitution: : Common nucleophiles include water, alcohols, and amines. The reaction conditions may require a base and a suitable solvent.

Major Products Formed

  • Oxidation: : Nitroso compounds, nitro compounds, and other oxidized derivatives.

  • Reduction: : Amines and other reduced derivatives.

  • Substitution: : Various boronic acid derivatives and their corresponding products.

Scientific Research Applications

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

  • Chemistry: : It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: : It is employed in the development of bioconjugation techniques and the labeling of biomolecules.

  • Medicine: : It is utilized in the design and synthesis of drug candidates and the study of biological targets.

  • Industry: : It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects depends on the specific application. The molecular targets and pathways involved vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers

(a) 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 1269233-11-5)
  • Structure : Chlorine at 3-position, amine at 5-position.
  • Impact : Altered regioselectivity in cross-coupling reactions compared to the 2-chloro isomer due to steric and electronic differences .
(b) 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 863578-21-6)
  • Structure : Chlorine at 5-position, amine at 2-position.
(c) 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 1073371-77-3)
  • Structure : Chlorine at 4-position, amine at 2-position.
  • Comparison : Electron-withdrawing chlorine at the para position may lower electron density at the boronate site, affecting coupling efficiency .

Functional Group Variations

(a) N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 401797-02-2)
  • Structure: Dimethylamino group replaces primary amine.
  • Impact : Enhanced electron-donating capacity from the dimethyl group increases nucleophilicity, favoring reactions requiring electron-rich arylboronates .
(b) N-Benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 380151-99-5)
  • Structure : Benzyl group at the amine.
  • Applications : Used in protected intermediate synthesis; the bulky benzyl group may hinder coupling but improve solubility in organic solvents .

Non-Chlorinated Analogues

(a) 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 214360-73-3)
  • Structure: No chlorine substituent.
  • Properties : Lower molecular weight (219.09 g/mol vs. 253.53 g/mol) and higher melting point (165–170°C) due to absence of chlorine .
  • Reactivity : Higher electron density at the boronate site increases reactivity in couplings compared to chloro-substituted derivatives .

Physicochemical Properties

Compound (CAS No.) Molecular Weight (g/mol) Chlorine Position Amine Position Key Hazards
850567-56-5 (Target) 253.53 2 5 H315, H319, H335
863578-21-6 253.53 5 2 H302, H315, H319
214360-73-3 219.09 None 4 Not specified

Biological Activity

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 850567-56-5
  • Molecular Formula : C12H16BClO3
  • Molecular Weight : 254.52 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

  • Anticancer Properties : Preliminary studies indicate that this compound may exhibit anticancer activity. It has been shown to inhibit cell proliferation in certain cancer cell lines with IC50 values indicating potent activity.
  • Mechanism of Action : The compound's mechanism may involve the inhibition of specific kinases or enzymes critical for cancer cell survival and proliferation.
  • Toxicity Profile : Toxicity studies have indicated that the compound has a favorable safety profile in animal models at certain dosages.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of MDA-MB-231 cell line
ToxicityNo acute toxicity at 2000 mg/kg
Enzyme InhibitionPotential inhibition of kinases

Case Study 1: Anticancer Activity

In a study focused on triple-negative breast cancer (TNBC), this compound demonstrated significant inhibitory effects on the MDA-MB-231 cell line. The compound exhibited an IC50 value of approximately 0.126 μM. Notably, it showed a selective toxicity profile with a lesser effect on non-cancerous cells (MCF10A), suggesting its potential for targeted cancer therapy .

Case Study 2: Toxicity Assessment

A toxicity assessment was performed using Kunming mice to evaluate the safety profile of the compound. The results indicated no acute toxic effects at doses up to 2000 mg/kg. This suggests that the compound may be safe for further development in therapeutic applications .

Q & A

Basic: What are the standard synthetic routes for preparing 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline?

Methodological Answer:
The compound is typically synthesized via Miyaura borylation , where a halogenated aniline derivative (e.g., 2-chloro-5-bromoaniline) reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in a solvent like 1,4-dioxane at 80–100°C for 12–24 hours . For regioselective installation of the boronate ester, microwave-assisted protocols can reduce reaction times to 1–2 hours . Post-synthesis purification involves column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Confirm structure via 1^1H and 13^{13}C NMR. Key signals include the aromatic protons (δ 6.5–7.5 ppm), NH₂ protons (δ ~5.2 ppm, broad), and the pinacol methyl groups (δ 1.2–1.4 ppm) .
  • X-ray Crystallography : Resolve bond angles and steric effects using SHELX software for refinement. The boronate ester’s B–O bond length typically ranges from 1.35–1.40 Å, and the Cl substituent influences planarity .
  • Mass Spectrometry (DART or ESI) : Verify molecular weight (MW 253.53 g/mol) and isotopic patterns for boron .

Advanced: How can reaction yields be optimized in Suzuki-Miyaura couplings using this boronate ester?

Methodological Answer:
Key factors include:

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) for electron-deficient aryl chlorides. Ligands like SPhos enhance turnover in sterically hindered systems .
  • Solvent/Base Systems : Use THF/H₂O (3:1) with K₂CO₃ or Cs₂CO₃ for aqueous compatibility. For anhydrous conditions, toluene with NaOtBu is effective .
  • Temperature Control : 60–80°C for aryl chlorides; microwave-assisted protocols (100–120°C, 30 min) improve efficiency .
  • Substrate Purity : Pre-purify via recrystallization to remove residual Pd or unreacted starting materials, which can inhibit coupling .

Advanced: How should stability and storage challenges be addressed for this compound?

Methodological Answer:

  • Storage : Store under inert atmosphere (Ar/N₂) at 2–8°C in amber vials to prevent boronate ester hydrolysis. The NH₂ group may oxidize; adding 1% hydroquinone stabilizes the amine .
  • Solubility : Insoluble in water; use DMSO or DMF for stock solutions. For reactions in polar aprotic solvents, pre-dissolve in THF to avoid precipitation .

Advanced: How to resolve contradictions in reported reaction yields between chloro- and bromo-substituted substrates?

Methodological Answer:
Lower yields with chloro-substrates (e.g., 32% vs. 65% for bromo-analogs) arise from slower oxidative addition of C–Cl bonds. Mitigation strategies:

  • Pre-activation : Use Pd catalysts with electron-rich ligands (e.g., XPhos) to accelerate C–Cl cleavage .
  • Additives : Include 10 mol% TBAB (tetrabutylammonium bromide) to facilitate transmetallation .
  • High-Throughput Screening : Test solvent/base combinations (e.g., DMF with K₃PO₄) to identify optimal conditions .

Application: How is this compound used in reductive electrophotocatalytic synthesis?

Methodological Answer:
In electrophotocatalysis, the boronate ester acts as a radical precursor under visible-light irradiation (e.g., Ru(bpy)₃²⁺ catalyst). Example:

  • Reductive Coupling : Combine with aryl halides in MeCN/H₂O under N₂, using Hünig’s base as a sacrificial reductant. Yields reach 50–70% for biaryl amines .

Application: What role does this compound play in synthesizing urea derivatives for medicinal chemistry?

Methodological Answer:
It serves as a boronate-containing aniline precursor for multicomponent reactions . Example:

  • Urea Formation : React with 4-bromophenyl isocyanate in DCM at 0°C, catalyzed by DMAP. Purify via flash chromatography (hexane/EtOAc) to isolate the urea product, a scaffold for kinase inhibitors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Reactant of Route 2
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

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